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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cy3 amine and its

derivatives in single-molecule imaging techniques. Detailed protocols for labeling, single-

molecule Förster Resonance Energy Transfer (smFRET), direct Stochastic Optical

Reconstruction Microscopy (dSTORM), and Single-Particle Tracking (SPT) are provided to

guide researchers in their experimental design and execution.

Introduction to Cy3 in Single-Molecule Imaging
Cyanine 3 (Cy3) is a bright and photostatable orange-fluorescent dye widely employed in

single-molecule studies.[1] Its derivatives, particularly amine-reactive forms like Cy3 NHS ester,

are instrumental for covalently labeling biomolecules such as proteins and nucleic acids.[2][3]

The exceptional photophysical properties of Cy3, including a high extinction coefficient and

good quantum yield, make it an ideal fluorophore for detecting the faint signals emanating from

individual molecules.[4][5]

Single-molecule imaging techniques, such as smFRET, SMLM (including dSTORM), and SPT,

have revolutionized our understanding of biological processes by enabling the observation of

individual molecular interactions and dynamics without ensemble averaging.[6][7] Cy3 is a

workhorse in these applications due to its compatibility with common laser lines (532 nm or 555

nm) and its sensitivity to the local environment, which can be harnessed to report on

conformational changes.[1][5][8]
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Quantitative Data: Photophysical Properties of Cy3
The photophysical properties of Cy3 are crucial for designing and interpreting single-molecule

experiments. These properties can be influenced by the local environment, such as covalent

attachment to a biomolecule.[1][9]

Property Value Reference

Excitation Maximum (λex) ~550-555 nm [4][5]

Emission Maximum (λem) ~570-572 nm [4][5]

Molar Extinction Coefficient (ε) ~150,000 M⁻¹cm⁻¹ [5]

Fluorescence Quantum Yield

(Φ)

~0.35 (can vary with

environment)
[2]

Förster Radius (R₀) for Cy3-

Cy5 pair
~5.4 nm [10]

Experimental Protocols
Labeling of Proteins with Cy3 NHS Ester
This protocol describes the covalent attachment of Cy3 NHS ester to primary amines (N-

terminus and lysine side chains) on a protein of interest.

Materials:

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, MES, or HEPES)[3]

Cy3 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]

1 M Sodium bicarbonate buffer, pH 8.3-8.5[3][11]

Purification column (e.g., Sephadex G-25)[3]

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
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Procedure:

Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of

at least 2 mg/mL.[3] If necessary, perform a buffer exchange. Check that the pH of the

protein solution is between 8.2 and 8.5 for optimal labeling.[3]

Prepare Dye Stock Solution: Allow the vial of Cy3 NHS ester to warm to room temperature.

Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[3]

This solution should be used immediately.

Adjust pH of Protein Solution: Add an appropriate volume of 1 M sodium bicarbonate to the

protein solution to achieve a final concentration of 100 mM.[3]

Labeling Reaction: Add the Cy3 NHS ester stock solution to the protein solution. A typical

starting molar ratio of dye to protein is 10:1 to 20:1.[12] The optimal ratio should be

determined empirically for each protein.

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

[13]

Quench Reaction (Optional): To stop the labeling reaction, add a quenching buffer to a final

concentration of 50-100 mM.

Purification: Separate the labeled protein from unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25).[3] The labeled protein will elute first.

Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at

280 nm (for the protein) and at ~550 nm (for Cy3). Calculate the DOL using the Beer-

Lambert law.

Single-Molecule FRET (smFRET) Imaging
This protocol outlines the steps for a typical smFRET experiment using Cy3 as the donor and

Cy5 as the acceptor to study conformational dynamics.

Materials:

Dual-labeled biomolecule (e.g., protein or DNA) with Cy3 and Cy5
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Quartz microscope slides and coverslips

Biotin-PEG and mPEG-SC

Neutravidin or Streptavidin

TIRF microscope with a 532 nm laser for Cy3 excitation and dual-color detection

capabilities[14][15]

Imaging buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl) with an oxygen scavenging

system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g.,

Trolox).[16]

Procedure:

Surface Passivation: Clean quartz slides and coverslips thoroughly. Functionalize the surface

with a mix of biotin-PEG and mPEG to prevent non-specific binding of biomolecules.[14]

Chamber Assembly: Assemble a microfluidic chamber using the passivated slide and

coverslip.

Streptavidin Coating: Incubate the chamber with a solution of streptavidin or neutravidin (0.2

mg/mL) to coat the surface.

Immobilization of Labeled Molecules: Introduce the biotinylated and fluorescently labeled

biomolecules into the chamber at a low concentration to ensure single-molecule density. The

biotin tag will anchor the molecules to the streptavidin-coated surface.

Imaging:

Mount the chamber on a TIRF microscope.

Excite the Cy3 donor with the 532 nm laser.[15]

Simultaneously record the fluorescence emission from both the Cy3 (donor) and Cy5

(acceptor) channels using a sensitive camera.

Acquire a time series of images to observe dynamic changes in FRET efficiency.
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Data Analysis:

Identify single-molecule spots and extract the fluorescence intensity traces for the donor

and acceptor.

Calculate the FRET efficiency for each molecule over time.

Generate FRET efficiency histograms to identify different conformational states.

Direct Stochastic Optical Reconstruction Microscopy
(dSTORM)
This protocol provides a general workflow for performing dSTORM imaging using Cy3-labeled

samples to achieve super-resolution.

Materials:

Cy3-labeled sample (e.g., immunolabeled cells)

dSTORM imaging buffer: This typically contains a reducing agent (e.g., β-

mercaptoethylamine (MEA) or dithiothreitol (DTT)) and an oxygen scavenging system in a

suitable buffer (e.g., PBS).[17][18]

A microscope capable of TIRF or highly inclined and laminated optical sheet (HILO)

illumination with a high-power 561 nm laser.

A sensitive camera (e.g., EMCCD or sCMOS).

Procedure:

Sample Preparation: Prepare the sample with Cy3-labeled antibodies or other probes.

Ensure the sample is mounted on a coverslip suitable for high-resolution imaging.

Microscope Setup:

Place the sample on the microscope stage.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.axiomoptics.com/blog/storm-palm-paint-for-smlm/
https://www.thermofisher.com/hk/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-72/bioprobes-72-super-resolution-microscopy.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12302157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Focus on the region of interest using TIRF or HILO illumination to minimize background

fluorescence.

Imaging:

Illuminate the sample with the 561 nm laser at a high power density.

The high laser power will induce the Cy3 molecules to "blink" by shelving them into a

transient dark state.[17]

Acquire a long series of images (typically thousands of frames) to capture the stochastic

activation of individual Cy3 molecules.

Data Analysis:

Use specialized software to analyze the image series.

For each frame, identify and localize the center of the point-spread function (PSF) of each

activated fluorophore with sub-pixel accuracy.

Reconstruct a super-resolved image by plotting the precise localizations of all detected

molecules.
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Caption: General workflow for single-molecule imaging using Cy3-labeled proteins.
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Caption: Energy transfer pathway in a Cy3-Cy5 smFRET experiment.
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Caption: The photoswitching cycle of a fluorophore in dSTORM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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